2-(Difluoromethyl)pyrimidin-5-ol
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Overview
Description
2-(Difluoromethyl)pyrimidin-5-ol is a fluorinated pyrimidine compound with the chemical formula C5H4F2N2O. It’s a part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Pyrimidines, including this compound, can be synthesized through various methods. One common method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular formula of this compound is C5H4F2N2O, and its molecular weight is 146.097 .Chemical Reactions Analysis
Pyrimidines, including this compound, have been found to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The exact chemical reactions involving this compound are not specified in the search results.Mechanism of Action
Target of Action
The primary targets of 2-(Difluoromethyl)pyrimidin-5-ol are the components of the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells .
Biochemical Pathways
The main biochemical pathway affected by this compound is the electron transport chain, specifically the mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . These changes can have downstream effects on various cellular processes, including energy metabolism and cellular stress responses .
Pharmacokinetics
The compound’s lipophilic properties, suggested by the presence of fluoroalkyl sulfur groups, may enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the disruption of normal cellular energy metabolism due to the inhibition of the mitochondrial complex I . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species, which can affect various cellular processes .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Difluoromethyl)pyrimidin-5-ol in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound has a relatively low toxicity compared to other compounds, which makes it safe to use in lab experiments. However, one of the main limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-(Difluoromethyl)pyrimidin-5-ol, including the development of new compounds with improved properties and the optimization of existing synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Synthesis Methods
The synthesis of 2-(Difluoromethyl)pyrimidin-5-ol is a multi-step process that involves the use of several reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 2-chloro-5-nitropyrimidine with difluoromethyl alcohol in the presence of a base such as potassium carbonate. This reaction yields this compound as a white crystalline solid with a high purity.
Scientific Research Applications
2-(Difluoromethyl)pyrimidin-5-ol has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to possess potent antiviral, antibacterial, and antifungal properties. Additionally, this compound has been studied for its potential use in the development of new herbicides and pesticides for agricultural applications.
Biochemical Analysis
Cellular Effects
The cellular effects of 2-(Difluoromethyl)pyrimidin-5-ol are not well-documented. Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2-(difluoromethyl)pyrimidin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYOGKLXVGLRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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